molecular formula C10H16O5 B13952184 3-Allyloxy-1,2-diacetyl-1,2-propanediol CAS No. 63905-21-5

3-Allyloxy-1,2-diacetyl-1,2-propanediol

Cat. No.: B13952184
CAS No.: 63905-21-5
M. Wt: 216.23 g/mol
InChI Key: YOHMQBXKTUQPDM-UHFFFAOYSA-N
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Description

3-Allyloxy-1,2-diacetyl-1,2-propanediol is an organic compound with the molecular formula C9H14O5. It is a derivative of glycerol, where the hydroxyl groups are substituted with allyloxy and acetyl groups. This compound is known for its applications in various fields, including synthetic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyloxy-1,2-diacetyl-1,2-propanediol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Allyloxy-1,2-diacetyl-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it back to its parent alcohol.

    Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

3-Allyloxy-1,2-diacetyl-1,2-propanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Allyloxy-1,2-diacetyl-1,2-propanediol involves its interaction with various molecular targets. The allyloxy and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyloxy-1,2-diacetyl-1,2-propanediol is unique due to the presence of both allyloxy and acetyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in various synthetic and industrial applications.

Properties

CAS No.

63905-21-5

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

(2-acetyloxy-3-prop-2-enoxypropyl) acetate

InChI

InChI=1S/C10H16O5/c1-4-5-13-6-10(15-9(3)12)7-14-8(2)11/h4,10H,1,5-7H2,2-3H3

InChI Key

YOHMQBXKTUQPDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(COCC=C)OC(=O)C

Origin of Product

United States

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